(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester
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Overview
Description
(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester is a chiral compound with significant interest in the fields of chemistry and pharmacology. This compound features both an amino group and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-hydroxybenzaldehyde with L-alanine.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The final step involves esterification of the amine with ethanol in the presence of an acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of chloro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It may also serve as a precursor for the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyphenyl groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-propanoic acid
- (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butanoic acid
Uniqueness
Compared to similar compounds, (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester is unique due to its ester functional group, which can influence its solubility, reactivity, and biological activity. This ester group can be hydrolyzed under physiological conditions, releasing the active compound in a controlled manner.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields. Its synthesis, reactivity, and biological activities make it a valuable molecule for ongoing research and industrial applications.
Properties
IUPAC Name |
ethyl (2S,3R)-2-amino-3-(4-hydroxyphenyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(15)11(13)8(2)9-4-6-10(14)7-5-9/h4-8,11,14H,3,13H2,1-2H3/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIEUMAABDZSF-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C)C1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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